molecular formula C22H17N5O3S B5821586 N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide

N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide

Cat. No. B5821586
M. Wt: 431.5 g/mol
InChI Key: YJUUCENXZSUEKB-YDZHTSKRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, complexation with metal ions, and multi-component reactions. For example, N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide was prepared by condensation of N-benzoyl glycine hydrazide with 3-aminoacetophenone (Thangjam & Rajkumari, 2010). Moreover, compounds involving phthalazine derivatives were synthesized via reactions such as condensation with different nucleophiles (El-Wahab et al., 2011).

Molecular Structure Analysis

The molecular structure is often elucidated using X-ray crystallography, revealing details such as hydrogen bonding and molecular interactions. For instance, a related compound crystallizes in the monoclinic space group, stabilized by N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactions often involve complexation with metal ions and reactions with nucleophiles or electrophiles. For example, N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide reacts with Ni2+, Cu2+, and Cd2+ to form metal-ligand complexes, with stability constants varying across different metals (Thangjam & Rajkumari, 2010).

Physical Properties Analysis

The physical properties such as crystalline structure and solvate interactions can significantly influence the compound's behavior. For instance, crystallography studies reveal the solvate interactions and the crystalline form, which can affect solubility and stability (Kumar et al., 2016).

Chemical Properties Analysis

The compound's reactivity, such as its ability to form complexes with various metal ions and react under specific conditions, defines its chemical properties. For example, the stability and reactivity of phthalazine derivatives can be altered by substituents, affecting their potential applications in different chemical settings (El-Wahab et al., 2011).

properties

IUPAC Name

N-[2-oxo-1-(4-oxo-3H-phthalazin-1-yl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c28-20(14-7-2-1-3-8-14)24-19(22(30)26-23-13-15-9-6-12-31-15)18-16-10-4-5-11-17(16)21(29)27-25-18/h1-13,19H,(H,24,28)(H,26,30)(H,27,29)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUUCENXZSUEKB-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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